![molecular formula C18H16N2O2S2 B2924349 (E)-2-phenyl-N-((2-(thiophen-2-yl)pyridin-4-yl)methyl)ethenesulfonamide CAS No. 2035001-64-8](/img/structure/B2924349.png)
(E)-2-phenyl-N-((2-(thiophen-2-yl)pyridin-4-yl)methyl)ethenesulfonamide
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Description
(E)-2-phenyl-N-((2-(thiophen-2-yl)pyridin-4-yl)methyl)ethenesulfonamide is a useful research compound. Its molecular formula is C18H16N2O2S2 and its molecular weight is 356.46. The purity is usually 95%.
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Biological Activity
(E)-2-phenyl-N-((2-(thiophen-2-yl)pyridin-4-yl)methyl)ethenesulfonamide is a compound of significant interest in medicinal chemistry, particularly for its potential biological activities. This article provides a detailed overview of its biological activity, including mechanisms of action, structure-activity relationships, and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure that includes a phenyl group, a thiophene moiety, and a pyridine derivative. This unique combination contributes to its biological properties.
Property | Value |
---|---|
IUPAC Name | This compound |
Molecular Formula | C20H20N2O2S |
Molecular Weight | 356.45 g/mol |
Solubility | Soluble in DMSO, sparingly soluble in water |
The biological activity of this compound primarily involves its interaction with specific molecular targets within the cell. Research indicates that the compound may modulate enzyme activity related to inflammation and cancer pathways, particularly through inhibition of the mPGES-1 enzyme, which plays a critical role in prostaglandin E2 synthesis. This inhibition can lead to reduced inflammatory responses and potential anticancer effects .
Anticancer Properties
Numerous studies have investigated the anticancer potential of compounds similar to this compound. For instance, derivatives containing thiophene and pyridine structures have shown promising results against various cancer cell lines. In one study, compounds derived from similar structures exhibited IC50 values in the low micromolar range against A549 lung cancer cells, indicating significant cytotoxicity .
Antimicrobial Activity
The compound has also been explored for its antimicrobial properties. In vitro assays demonstrated that it possesses activity against several bacterial strains, suggesting potential applications in treating infections . The mechanism may involve disrupting bacterial cell wall synthesis or inhibiting essential metabolic pathways.
Case Studies
- Study on mPGES-1 Inhibition : A study identified (E)-2-pheny-N-(thiophen-2-yl)methyl derivatives as potent mPGES-1 inhibitors, leading to reduced inflammation and tumor growth in animal models . The most effective compound induced G0/G1 phase arrest in cancer cell lines, indicating its potential as an anticancer agent.
- Antimicrobial Evaluation : Another investigation evaluated the antimicrobial efficacy of related compounds against Gram-positive and Gram-negative bacteria. Results showed that certain derivatives had minimum inhibitory concentrations (MICs) comparable to established antibiotics, highlighting their therapeutic potential .
Structure–Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound. Modifications to the phenyl or thiophene rings can significantly influence potency and selectivity:
Modification | Effect on Activity |
---|---|
Substituting electron-withdrawing groups on phenyl | Increases anticancer activity |
Altering thiophene position | Modulates antimicrobial properties |
Properties
IUPAC Name |
(E)-2-phenyl-N-[(2-thiophen-2-ylpyridin-4-yl)methyl]ethenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O2S2/c21-24(22,12-9-15-5-2-1-3-6-15)20-14-16-8-10-19-17(13-16)18-7-4-11-23-18/h1-13,20H,14H2/b12-9+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GWCSWQLHLUHUHJ-FMIVXFBMSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=CS(=O)(=O)NCC2=CC(=NC=C2)C3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/S(=O)(=O)NCC2=CC(=NC=C2)C3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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